IFN alpha-IFNAR-IN-1 hydrochloride is a small molecule inhibitor designed to disrupt the interaction between interferon alpha and its receptor, interferon alpha receptor. This compound is notable for its potential applications in immunology and virology, particularly in modulating immune responses. It is classified as a nonpeptidic, low-molecular-weight inhibitor, with a specific focus on the inhibition of the interferon alpha-induced signaling pathways that are critical in the body's defense against viral infections and other immune responses.
The compound is cataloged under CAS number 2070014-98-9 and is primarily used for research purposes. It is synthesized for use in laboratory settings to study the effects of interferon signaling and its modulation. The classification of IFN alpha-IFNAR-IN-1 hydrochloride falls under small molecule inhibitors, specifically targeting protein-protein interactions within the immune signaling pathways.
The synthesis of IFN alpha-IFNAR-IN-1 hydrochloride involves several advanced chemical techniques. Initial studies have utilized native chemical ligation methods to synthesize related proteins, such as interferon alpha-2b. This process typically involves:
The efficiency of ligation reactions can vary, often requiring optimization of conditions such as concentration and reaction time to achieve desired yields.
The primary reaction involving IFN alpha-IFNAR-IN-1 hydrochloride is its binding interaction with the interferon alpha receptor complex. This interaction inhibits downstream signaling pathways typically activated by interferon alpha binding to its receptor:
While specific physical properties such as melting point or solubility are not extensively documented for IFN alpha-IFNAR-IN-1 hydrochloride, it is generally characterized as soluble in aqueous solutions suitable for biological assays.
Chemical stability under physiological conditions is vital for its application in research. The compound's low molecular weight facilitates cellular uptake, allowing it to exert its effects effectively within biological systems.
IFN alpha-IFNAR-IN-1 hydrochloride has significant potential in various scientific applications:
IFN alpha-IFNAR-IN-1 hydrochloride (CAS 2070014-98-9) is a low-molecular-weight inhibitor that specifically disrupts the interaction between interferon-alpha (IFN-α) and its cell surface receptor, IFNAR. Its chemical formula is C₁₈H₁₈ClNS, with a molecular weight of 315.86 g/mol [1] [4]. Structurally, it belongs to the class of nonpeptidic organic compounds featuring a benzothiophene scaffold linked to a phenethylamine moiety via a thioether bridge, with a hydrochloride salt enhancing its aqueous solubility [1] [6]. The compound’s design leverages its small size to competitively block the protein-protein interaction (PPI) interface of IFN-α and IFNAR, a mechanism distinct from antibody-based inhibition [6].
Key physicochemical properties include:
Table 1: Physicochemical Properties of IFN alpha-IFNAR-IN-1 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClNS |
Molecular Weight | 315.86 g/mol |
CAS Number | 2070014-98-9 |
Solubility (DMSO) | 100 mg/mL (316.60 mM) |
Solubility (Water) | 16.67 mg/mL (52.78 mM) |
Purity | >99% (HPLC) |
The discovery of IFN alpha-IFNAR-IN-1 hydrochloride emerged from efforts to target the type I interferon pathway with orally bioavailable agents. Prior strategies relied on monoclonal antibodies or recombinant proteins, which face limitations in tissue penetration and pharmacokinetics [5]. High-throughput screening identified early small-molecule leads that bound IFNAR1, the low-affinity subunit of the IFNAR receptor complex [8]. Optimization of these leads focused on improving binding affinity and metabolic stability, culminating in IFN alpha-IFNAR-IN-1 hydrochloride as a refined inhibitor with an IC₅₀ of 2–8 μM in cellular assays [1] [4]. This represented a milestone in chemical biology as one of the first nonpeptidic molecules capable of disrupting cytokine-receptor interactions for IFNAR [6].
The compound’s efficacy was validated in primary murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs), where it potently inhibited IFN-α responses induced by modified Vaccinia virus Ankara (MVA), CpG oligonucleotides (CpG2216), and vesicular stomatitis virus (VSV-M2) [1] [6]. Its specificity was demonstrated by minimal impact on IL-12 production under identical conditions, highlighting its selective action on IFN-α signaling [6].
Type I interferons (IFN-α/β) are multifunctional cytokines essential for antiviral immunity and immune regulation. Humans encode 16 type I IFNs (12 IFNα subtypes, IFNβ, IFNε, IFNκ, IFNω) [5]. These signal through a common heterodimeric receptor, IFNAR, composed of IFNAR1 and IFNAR2 subunits [3] [8]. IFN binding activates JAK-STAT signaling, leading to phosphorylation of STAT1/STAT2, formation of the ISGF3 complex (STAT1/STAT2/IRF9), and nuclear translocation to induce interferon-stimulated genes (ISGs) [3] [5]. This pathway establishes an antiviral state by:
Despite its protective roles, dysregulated type I interferon signaling contributes to autoimmune pathologies like systemic lupus erythematosus (SLE), where chronic IFN-α production drives autoantibody development [5]. It also mediates pathogenic inflammation in viral infections (e.g., SARS-CoV-2) by exacerbating cytokine storms [5] [8]. IFN alpha-IFNAR-IN-1 hydrochloride serves as a mechanistic tool to dissect these processes by selectively blocking IFN-α/IFNAR interaction, thereby suppressing downstream ISG activation without broad immunosuppression [1] [6].
Table 2: Interferon Families and Their Receptor Complexes
Interferon Type | Members | Receptor Complex | Primary Functions |
---|---|---|---|
Type I | 16 subtypes (e.g., IFNα, IFNβ) | IFNAR1/IFNAR2 | Antiviral defense, MHC upregulation |
Type II | IFNγ | IFNGR1/IFNGR2 | Macrophage activation |
Type III | 4 subtypes (IFNλ1–4) | IFNλR1/IL10R2 | Mucosal antiviral immunity |
Figure 1: Mechanism of IFN alpha-IFNAR-IN-1 Hydrochloride. The inhibitor (red) binds IFNAR1, preventing IFN-α (blue) from engaging the IFNAR1/IFNAR2 heterodimer. This blocks JAK-STAT phosphorylation and ISGF3-mediated gene transcription [1] [8].
Table 3: Research Applications of IFN alpha-IFNAR-IN-1 Hydrochloride
Application | Experimental Model | Key Outcome |
---|---|---|
Viral pathogenesis studies | Porcine alveolar macrophages | Suppressed SAMHD1 upregulation |
pDC signaling analysis | Murine BM-pDCs | Inhibited IFN-α (IC₅₀: 2–8 μM) |
PRRSV infection models | HP-PRRSV-infected cells | Blocked viral-induced IFN responses |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: